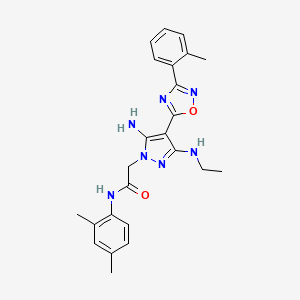
3-Chlorobenzofuran-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorobenzofuran-5-carboxylic acid is a chemical compound with the molecular formula C9H5ClO3 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring substituted with a chlorine atom and a carboxylic acid group . The exact structure can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of this compound would be similar to those of other carboxylic acids. These reactions can be categorized into four principal classes: reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, melting point, and boiling point . Further details can be obtained from resources like the ChemicalBook and Chemsrc .Mecanismo De Acción
The mechanism of action of 3-Chlorobenzofuran-5-carboxylic acid is not well understood. However, it is believed to be involved in the formation of a variety of organic compounds, including those involved in drug metabolism and enzyme inhibition. It is also believed to be involved in the formation of chiral compounds, and in the study of the structure and reactivity of organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be involved in the formation of a variety of organic compounds, including those involved in drug metabolism and enzyme inhibition. It is also believed to be involved in the formation of chiral compounds, and in the study of the structure and reactivity of organic molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chlorobenzofuran-5-carboxylic acid in laboratory experiments include its low cost and its availability. It is also relatively stable and easy to handle. However, there are some limitations to its use in laboratory experiments. It is not suitable for use in high temperature or high pressure experiments, and it can be toxic in large doses.
Direcciones Futuras
Future research directions for 3-Chlorobenzofuran-5-carboxylic acid include further study of its biochemical and physiological effects, its potential applications in drug synthesis, and its potential to be used as a chiral compound. Additionally, further research could be done on its mechanism of action, its potential applications in enzyme inhibition, and its potential to be used as a catalyst in organic synthesis. Finally, further research could be done on its potential to be used as a reagent in organic synthesis.
Métodos De Síntesis
3-Chlorobenzofuran-5-carboxylic acid can be synthesized through a variety of methods, including the reaction of 3-chlorobenzaldehyde with malonic acid, the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate, and the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate.
Aplicaciones Científicas De Investigación
3-Chlorobenzofuran-5-carboxylic acid is used in various scientific research applications, including in the synthesis of organic compounds, in the study of drug metabolism, and in the study of enzyme inhibition. It has also been used in the synthesis of chiral compounds, and in the study of the structure and reactivity of organic molecules.
Safety and Hazards
As with any chemical compound, handling 3-Chlorobenzofuran-5-carboxylic acid requires appropriate safety measures. While specific safety data for this compound is not available, similar compounds like 3-Chlorobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation .
Propiedades
IUPAC Name |
3-chloro-1-benzofuran-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMRVFSXXVNQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2643888.png)



![2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2643896.png)
![(1alpha,5alpha)-4alpha-Bromo-3beta-hydroxybicyclo[3.2.0]heptan-7-one](/img/structure/B2643897.png)

![9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2643899.png)
![2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol](/img/structure/B2643901.png)
![1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]anthracene-2-carboxamide](/img/structure/B2643903.png)

![2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2643906.png)

